5,6,7,8-Tetrahydroindolizine-2-carboxylic acid
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroindolizine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h5-6H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKYAVPURGSAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(C=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16959-59-4 | |
| Record name | 5,6,7,8-tetrahydroindolizine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester: This method involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester to produce 6,7-dihydroindolizin-8(5H)-one.
Formylation and Reduction: The formylation of 6,7-dihydroindolizin-8(5H)-one at C-3 followed by reduction is another synthetic route to obtain 5,6,7,8-tetrahydroindolizine-2-carboxylic acid.
Industrial Production Methods: The industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the indolizine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Structural Characteristics
Molecular Formula: CHN O
SMILES Notation: C1CCN2C=C(C=C2C1)C(=O)O
InChI Key: VNKYAVPURGSAQN-UHFFFAOYSA-N
The compound features a bicyclic structure that contributes to its reactivity and potential interactions with biological targets.
Medicinal Chemistry
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is primarily studied for its bioisosteric properties . Bioisosteres are compounds that have similar chemical structures and biological properties but differ in their pharmacokinetic profiles. This characteristic allows researchers to modify existing drugs to improve efficacy and reduce toxicity.
Case Study: Bioisosteric Modifications
Research has shown that substituting carboxylic acid functionalities with bioisosteres can enhance the pharmacological profile of lead compounds. For example, studies on various carboxylic acid derivatives indicate that replacing these groups with tetrazoles or other bioisosteres can lead to improved absorption and reduced toxicity while maintaining biological activity .
Synthesis Applications
The compound serves as a building block in organic synthesis, particularly in the development of complex molecules used in drug discovery. Its ability to participate in various chemical reactions makes it a versatile intermediate.
Synthetic Routes
Several synthetic pathways have been developed to produce this compound efficiently:
- Cyclization Reactions: Utilizing cyclization techniques to form the indolizine structure.
- Functional Group Transformations: Modifying existing functional groups to introduce the carboxylic acid moiety.
Preliminary studies suggest that this compound exhibits potential antioxidant properties , which could be beneficial in developing treatments for oxidative stress-related diseases.
Antioxidant Assays
The antioxidant capacity of this compound can be evaluated using various methods such as:
| Method | Description |
|---|---|
| DPPH Assay | Measures the ability to scavenge free radicals |
| ABTS Assay | Evaluates radical cation decolorization |
| FRAP Assay | Assesses the reduction of ferric ions |
These assays can help quantify its effectiveness compared to established antioxidants like Trolox.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The biological and physicochemical properties of tetrahydroindolizine derivatives are highly sensitive to the position of functional groups and substituents. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Tetrahydroindolizine Derivatives
Key Observations :
- Position of Carboxylic Acid: The 1-carboxylic acid isomer () is more commonly used in synthetic models, while the 2-carboxylic acid derivative is explored for receptor binding (e.g., retinoid analogs in ).
- Substituent Effects: Electron-withdrawing groups (e.g., cyano in ) or bulky substituents (e.g., thiophene carbonyl in ) alter solubility and receptor interactions.
Key Observations :
- The 1-carboxylic acid derivative () is synthesized in low yield (25%), whereas cyano-substituted analogs achieve higher yields (70%) under optimized conditions.
- Sulfone hybrids () require advanced methodologies but offer improved regioselectivity compared to traditional routes.
Key Observations :
- Potency Differences : TTAB (0.2 nM) is 1,000-fold more potent than TTNN (0.2 µM), likely due to anthracenyl vs. naphthalenyl substituents affecting receptor binding .
- Synergistic Effects : Combinations of RAR- and RXR-selective derivatives (e.g., TTAB + SR11217) show additive antiproliferative effects .
Physicochemical and Commercial Considerations
Table 4: Physicochemical and Commercial Comparison
Key Observations :
Biological Activity
5,6,7,8-Tetrahydroindolizine-2-carboxylic acid (THICA) is a nitrogen-containing heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of THICA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
THICA is characterized by its unique bicyclic structure, which allows for various interactions with biological targets. Its molecular formula is with a carboxylic acid functional group that enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 149.19 g/mol |
| Solubility | Soluble in water |
| Melting Point | 120-122 °C |
| pKa | ~4.5 |
Anticancer Activity
Recent studies have demonstrated that THICA exhibits significant anticancer properties. In vitro assays showed that THICA can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MGC80-3 (gastric cancer). The compound's mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: HepG2 Cell Line
In a study evaluating the cytotoxic effects of THICA on HepG2 cells, the compound displayed an IC50 value of 0.180 μM, indicating potent activity compared to standard chemotherapeutics like topotecan (IC50 = 0.237 μM) .
Antiviral Activity
THICA has also been investigated for its antiviral properties, particularly against hepatitis B virus (HBV). In vitro studies revealed that THICA significantly reduced HBV replication in stably transfected cell lines.
Table 2: Antiviral Efficacy of THICA
| Compound | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| THICA | HepG2.2.15 | 1.2 | 30.4 | 25.3 |
| Standard Drug | NVR 3-778 | 0.21 | 7.41 | 35.3 |
The proposed mechanism of action for THICA involves the inhibition of viral replication through interference with the viral life cycle at multiple stages, including entry and assembly . Additionally, it has been noted that THICA may modulate host immune responses, enhancing antiviral activity.
Pharmacokinetics
The pharmacokinetic profile of THICA indicates favorable absorption and distribution characteristics. Studies suggest that it has a moderate half-life, allowing for sustained therapeutic effects when administered appropriately.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | ~60% |
| Half-life | 8 hours |
| Volume of Distribution | 1.5 L/kg |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
